One-Step Electrochemical ML2 Chelate Formation: 2-[(5,7-Dinitroquinolin-8-yl)amino]ethanol Versus 8-Hydroxy and 8-Chloro Analogs
The 8-arylamino-substituted 5,7-dinitroquinoline ligand class—to which 2-[(5,7-dinitroquinolin-8-yl)amino]ethanol belongs—enables one-step electrochemical synthesis of Ni(II), Co(II), Cu(II), and Zn(II) chelates with ML2 stoichiometry via anodic dissolution of the corresponding metal in acetonitrile [1]. By contrast, 8-chloro-5,7-dinitroquinoline (the most common synthetic precursor) requires nucleophilic displacement of the 8-Cl leaving group as a separate step before metalation can occur, while 5,7-dinitroquinolin-8-ol (CAS 1084-32-8) forms different coordination motifs due to the hard oxygen donor atom [2].
| Evidence Dimension | Metal chelate formation method and stoichiometry |
|---|---|
| Target Compound Data | One-step anodic dissolution yields ML2 complexes (M = Ni, Co, Cu, Zn); no pre-functionalization required |
| Comparator Or Baseline | 8-chloro-5,7-dinitroquinoline: requires separate nucleophilic displacement of 8-Cl before metal coordination; 5,7-dinitroquinolin-8-ol: O-donor coordination, different stoichiometry |
| Quantified Difference | Methodological: one-step electrochemical vs. two-step synthetic sequence; stoichiometric: ML2 for 8-arylamino ligands vs. variable for 8-O/8-Cl analogs |
| Conditions | Acetonitrile solution; electrochemical oxidation of Ni, Co, Cu, Zn anodes at room temperature |
Why This Matters
The ability to access metal complexes in a single electrochemical step reduces synthetic burden and enables direct electrochemical characterization of metal–ligand electron distribution, a capability not available with 8-chloro or 8-hydroxy precursors.
- [1] Magdesieva, T. V.; Ivanov, A. A.; Ilyna, I. G.; Melnikov, V. V.; Butin, K. P. Electrochemical Synthesis and Investigation of the New Type of Chelates with 5,7-Dinitro(8-arylamino)quinoline Autocomplexes as Ligands. In Chugaev Conference on Coordination Chemistry, 22nd, Chişinău, Moldova, 2005; p. 244. View Source
- [2] Starosotnikov, A. M.; Nikol'skiy, V. V.; Borodulya, A. N.; Kachala, V. V.; Bastrakov, M. A.; Solkan, V. N.; Shevelev, S. A. Synthesis and Functionalization of 5,7-Dinitroquinoline and Its N-Oxide. Asian J. Org. Chem. 2016, 5 (5), 685–690. View Source
